4-(3,5-Dimethylbenzyl)piperidine 4-(3,5-Dimethylbenzyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203497
InChI: InChI=1S/C14H21N/c1-11-7-12(2)9-14(8-11)10-13-3-5-15-6-4-13/h7-9,13,15H,3-6,10H2,1-2H3
SMILES:
Molecular Formula: C14H21N
Molecular Weight: 203.32 g/mol

4-(3,5-Dimethylbenzyl)piperidine

CAS No.:

Cat. No.: VC16203497

Molecular Formula: C14H21N

Molecular Weight: 203.32 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Dimethylbenzyl)piperidine -

Specification

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
IUPAC Name 4-[(3,5-dimethylphenyl)methyl]piperidine
Standard InChI InChI=1S/C14H21N/c1-11-7-12(2)9-14(8-11)10-13-3-5-15-6-4-13/h7-9,13,15H,3-6,10H2,1-2H3
Standard InChI Key OJEKRZUCLOCNDB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)CC2CCNCC2)C

Introduction

4-(3,5-Dimethylbenzyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Its molecular formula is C13H19N, indicating it consists of a piperidine ring attached to a 3,5-dimethylbenzyl group. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties.

Synthesis and Preparation

The synthesis of 4-(3,5-Dimethylbenzyl)piperidine typically involves the reaction of piperidine with 3,5-dimethylbenzyl chloride or bromide in the presence of a base. This reaction is a straightforward alkylation process that forms the desired compound.

python
# Simplified Synthesis Reaction # Reactants: # - Piperidine # - 3,5-Dimethylbenzyl chloride # - Base (e.g., NaOH or K2CO3) # Reaction Conditions: # - Solvent: Organic solvent like ethanol or dichloromethane # - Temperature: Room temperature or slightly elevated # Product: 4-(3,5-Dimethylbenzyl)piperidine

Biological and Pharmacological Activities

While specific biological activities of 4-(3,5-Dimethylbenzyl)piperidine are not extensively documented, piperidine derivatives in general have been explored for various pharmacological properties. These include potential applications in the development of drugs targeting neurological disorders, due to their ability to interact with neurotransmitter systems.

Potential ApplicationDescription
Neurological DisordersPotential for interaction with neurotransmitter systems
Other Biological ActivitiesMay exhibit antioxidant, anti-inflammatory, or antimalarial properties, depending on structural modifications

Research Findings and Future Directions

Research on piperidine derivatives often focuses on modifying the structure to enhance specific biological activities. For 4-(3,5-Dimethylbenzyl)piperidine, future studies could explore its potential as a scaffold for developing compounds with targeted pharmacological effects.

5.1. Comparison with Similar Compounds

Other piperidine derivatives, such as those discussed in studies on protein kinase inhibitors or monoamine transporters, have shown promising biological activities. These findings suggest that structural modifications to 4-(3,5-Dimethylbenzyl)piperidine could lead to compounds with enhanced pharmacological profiles.

CompoundBiological Activity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesProtein Kinase B (PKB) inhibitors
(3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-olDopamine and norepinephrine transporter inhibitors

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